molecular formula C12H17N3O B1373185 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea CAS No. 1250659-48-3

1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea

Cat. No.: B1373185
CAS No.: 1250659-48-3
M. Wt: 219.28 g/mol
InChI Key: PSYRJALPHDWLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea is a synthetic organic compound with the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a urea moiety, along with an aminoethylphenyl group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea typically involves the reaction of 4-(1-aminoethyl)aniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Research: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active site residues, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and selectivity. The compound may modulate the activity of its targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and selectivity towards specific molecular targets, making it a valuable tool in medicinal chemistry and chemical biology .

Properties

IUPAC Name

1-[4-(1-aminoethyl)phenyl]-3-cyclopropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(13)9-2-4-10(5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7,13H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRJALPHDWLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea
Reactant of Route 3
Reactant of Route 3
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea
Reactant of Route 4
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea
Reactant of Route 5
Reactant of Route 5
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea
Reactant of Route 6
Reactant of Route 6
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.